molecular formula C18H17N3O B2693354 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide CAS No. 524934-05-2

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2693354
CAS No.: 524934-05-2
M. Wt: 291.354
InChI Key: YDDGEXMIOAJSGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with quinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide: C18H17N3O

    2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: C18H15NO2

    2-(2,4-Dimethylphenyl)quinoline-4-carboxamide: C18H16N2O

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it particularly useful in proteomics research and potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGEXMIOAJSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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